N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2S/c13-12(14,15)11-6-8-18(17-11)9-7-16-21(19,20)10-4-2-1-3-5-10/h1-6,8,16H,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTNSKINFMCXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the ethyl chain: This can be done through alkylation reactions using ethyl halides.
Formation of the benzenesulfonamide moiety: This involves the reaction of the intermediate compound with benzenesulfonyl chloride under basic conditions.
Chemical Reactions Analysis
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Anti-inflammatory Applications
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has been studied for its anti-inflammatory properties, similar to other pyrazole derivatives.
- Mechanism of Action : The compound acts as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Inhibiting these enzymes can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.
- Case Studies : Research has shown that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, one study reported that compounds with similar structures demonstrated superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, with effective doses (ED50) in the range of 5.63 μmol/kg .
| Compound | ED50 (μmol/kg) | Activity Comparison |
|---|---|---|
| Celecoxib | 78.53 | Standard NSAID |
| This compound | 5.63 | Superior activity |
Anticancer Potential
The compound has also been evaluated for its anticancer properties, particularly in colorectal cancer models.
- Inhibition of Tumor Growth : Studies indicate that pyrazole-based compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For example, compounds related to this compound have exhibited IC50 values indicating potent activity against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer) .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.962 |
| HCT116 | 3.597 |
| MCF7 | 4.496 |
Antimicrobial Activity
Emerging research suggests that this compound may possess antimicrobial properties.
- Mechanism : The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes and exert antimicrobial effects.
- Research Findings : A study exploring related pyrazole compounds reported significant antifungal activity against various strains, suggesting a potential for broad-spectrum antimicrobial applications .
Summary of Findings
The applications of this compound highlight its versatility as a therapeutic agent:
- Anti-inflammatory : Selective COX inhibitors with promising efficacy.
- Anticancer : Demonstrates potent inhibition across multiple cancer cell lines.
- Antimicrobial : Potential for broad-spectrum activity against various pathogens.
Mechanism of Action
The mechanism of action of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The benzenesulfonamide moiety can interact with proteins and other biomolecules, leading to changes in their function and activity .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structure is distinguished by its ethyl-linked pyrazole-sulfonamide scaffold , which differs from related derivatives in substituent patterns, linker length, and heterocyclic systems. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Observations:
- Fluorination Impact: Trifluoromethyl groups (target, 1a–e) enhance metabolic stability compared to non-fluorinated derivatives (e.g., 1i in ) .
- Heterocyclic Diversity : Substitution of pyrazole with benzothiazole () or pyridone () alters electronic properties and bioactivity profiles .
Physicochemical Data:
Biological Activity
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its sulfonamide functional group and trifluoromethyl moiety. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, along with relevant synthesis methods and mechanisms of action.
Chemical Structure and Properties
The compound features a sulfonamide group, which is commonly associated with various biological activities, including antimicrobial effects. The trifluoromethyl group enhances the compound's pharmacological profile by improving solubility and bioavailability. The general structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with suitable carbonyl compounds.
- Introduction of the Trifluoromethyl Group : This is achieved using reagents such as trifluoromethyl iodide.
- Coupling Reaction : The final compound is formed through an amide bond formation between the pyrazole and benzenesulfonamide components.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit potent antibacterial properties. A study highlighted that derivatives of trifluoromethyl-substituted pyrazoles effectively inhibit growth in antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds not only inhibited bacterial growth but also eradicated preformed biofilms, outperforming traditional antibiotics like vancomycin .
| Compound | Activity | Selectivity Factor |
|---|---|---|
| Trifluoromethyl Pyrazole Derivative | Effective against MRSA | >20 |
Anticancer Activity
Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The IC50 values for these compounds indicate promising potential for further development as anticancer agents .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within bacterial or cancer cells:
- Inhibition of Macromolecular Synthesis : Similar compounds have demonstrated broad-spectrum inhibitory effects on bacterial cell function by disrupting macromolecular synthesis.
- Selective Toxicity : The presence of the trifluoromethyl group has been shown to reduce toxicity towards human cells while maintaining antimicrobial efficacy .
Case Studies and Research Findings
A notable case study involved the evaluation of a series of pyrazole derivatives against resistant strains of Enterococcus faecium, where one compound exhibited remarkable potency against multiple drug-resistant isolates . This underscores the potential for developing new therapeutic agents based on the structural framework provided by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
